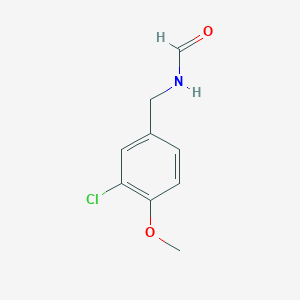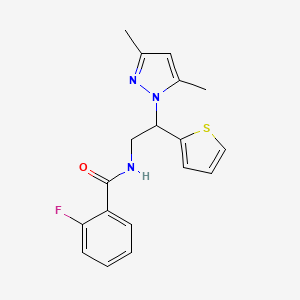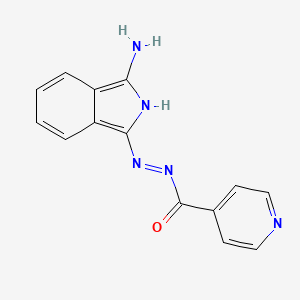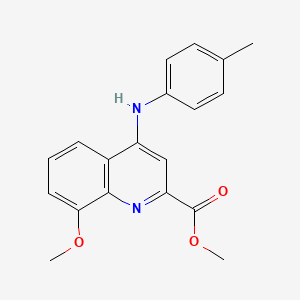
N-(3-chloro-4-methoxybenzyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Crystal Structure Analysis
N-(3-chloro-4-methoxybenzyl)formamide and its derivatives have been studied for their synthesis and crystal structure analysis. For instance, Baillargeon et al. (2018) synthesized Vanillylformamide (a related compound) and analyzed its crystal structure, demonstrating its potential in crystallography and materials science (Baillargeon et al., 2018).
Application in Organic Synthesis
These compounds are also significant in the field of organic synthesis. For example, Calvez et al. (1998) explored the use of N-methoxy-N-methylamide derived from methylpyroglutamate in the synthesis of piperidines, highlighting the utility of such compounds in synthesizing complex organic structures (Calvez, Chiaroni, & Langlois, 1998).
Catalytic Asymmetric Synthesis
Formamide derivatives, including those similar to N-(3-chloro-4-methoxybenzyl)formamide, have been utilized in catalytic asymmetric synthesis. For instance, Iseki et al. (1998) reported the use of chiral formamides in Lewis base catalysis for asymmetric synthesis, indicating their significance in producing chiral compounds (Iseki, Mizuno, Kuroki, & Kobayashi, 1998).
Microwave-Promoted Synthesis
The compound has been used in microwave-assisted synthetic methods. Rabiei and Naeimi (2016) described a total synthesis route for N-(α-hydroxybenzyl)formamides using microwave irradiation, showcasing an efficient synthesis approach (Rabiei & Naeimi, 2016).
Antimicrobial Agent Synthesis
N-(3-chloro-4-methoxybenzyl)formamide derivatives have been explored for their potential as antimicrobial agents. Nengroo et al. (2021) synthesized a series of fatty acid-derived 4-methoxybenzylamides and evaluated their antimicrobial activities, indicating their potential in developing new antimicrobial compounds (Nengroo, Ahmad, Tantary, Ganie, & Shah, 2021).
properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9-3-2-7(4-8(9)10)5-11-6-12/h2-4,6H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMCESDIGUKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxybenzyl)formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2591029.png)


![N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2591037.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2591039.png)


![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)




